Celangulin III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

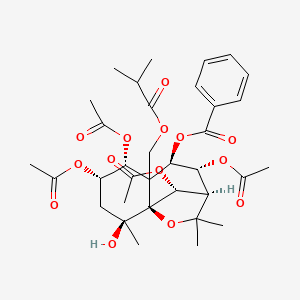

Celangulin III is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus This compound is part of a group of insecticidal sesquiterpenoids known for their potent biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Celangulin III involves multiple steps, starting from the extraction of raw materials from Celastrus angulatus. The compound is typically isolated using chromatographic techniques, followed by structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves the extraction of the compound from the plant material, which is then purified and processed. Advances in synthetic biology and chemical engineering are being explored to enhance the yield and efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: Celangulin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include various ester derivatives of this compound, which have been shown to possess enhanced insecticidal activities .

Wissenschaftliche Forschungsanwendungen

Celangulin III has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying sesquiterpene polyol esters and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms and its interactions with insect pests.

Industry: Utilized in the formulation of botanical pesticides for agricultural use

Wirkmechanismus

Celangulin III exerts its effects primarily through the inhibition of Na+/K±ATPase activity in insect midgut cells. This inhibition disrupts ion balance and cellular homeostasis, leading to the death of the insect. The compound targets the V-ATPase H subunit, affecting the transmembrane potential and nutrient transport mechanisms in the midgut cells of lepidopteran larvae .

Vergleich Mit ähnlichen Verbindungen

Celangulin II: Another sesquiterpene polyol ester from Celastrus angulatus with similar insecticidal properties.

Celangulin IV: Shares structural similarities with Celangulin III but differs in its esterification pattern.

Celangulin V: Known for its potent insecticidal activity and used as a lead compound for developing new insecticides

Uniqueness: this compound is unique due to its specific esterification pattern, which contributes to its distinct biological activity. Its ability to inhibit Na+/K±ATPase with high specificity makes it a valuable compound for developing targeted insecticidal agents .

Conclusion

This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its unique chemical structure and potent biological activity make it a valuable subject of study for researchers aiming to develop new, environmentally friendly insecticides.

Eigenschaften

CAS-Nummer |

144379-42-0 |

|---|---|

Molekularformel |

C34H44O14 |

Molekulargewicht |

676.7 g/mol |

IUPAC-Name |

[(1S,2S,4S,5R,7R,8R,9R,12R)-4,5,8,12-tetraacetyloxy-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1 |

InChI-Schlüssel |

ARLOYSQKSCYUOB-CZEMSBAUSA-N |

Isomerische SMILES |

CC(C)C(=O)OCC12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)

![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)

![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)